![molecular formula C17H23N5OS B5622063 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5622063.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, including compounds similar to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide, often involves multiple steps, starting from simple precursors to more complex structures. These processes may include the cyclization of thioamides and the incorporation of various functional groups to enhance the compound's activity and selectivity. For example, Selvakumar and Elango (2017) described the synthesis of novel quinazoline derivatives that showed antibacterial activity, indicating the potential of such compounds in therapeutic applications (Selvakumar & Elango, 2017).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives plays a crucial role in determining their chemical behavior and biological activity. X-ray crystallography and spectral techniques such as NMR and IR spectroscopy are commonly used to characterize these compounds. For instance, Malinovskii et al. (2000) provided insights into the crystal structure of a related compound, which aids in understanding the spatial arrangement of atoms and the potential for interaction with biological targets (Malinovskii et al., 2000).
properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-4-6-15-19-14(10-24-15)16(23)20-12-7-5-8-13-11(12)9-18-17(21-13)22(2)3/h9-10,12H,4-8H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZYLHNQULCOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NC2CCCC3=NC(=NC=C23)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide |
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